5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole
CAS No.:
Cat. No.: VC18153914
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrN3 |
|---|---|
| Molecular Weight | 232.12 g/mol |
| IUPAC Name | 5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H14BrN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | ZLWHLJUOVBWHEJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=NC=NN1C)CBr |
Introduction
Chemical Identity and Structural Characteristics
5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole (IUPAC name: 5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole) belongs to the 1,2,4-triazole family, distinguished by a nitrogen-rich heterocyclic core. Its molecular formula is C₈H₁₄BrN₃, with a molar mass of 232.12 g/mol. The compound’s structure combines a methyl-substituted triazole ring with a bromomethylbutyl chain, conferring both polar and hydrophobic characteristics.
Molecular Descriptors
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CCC(CC1=NC=NN1C)CBr | |
| Standard InChI | InChI=1S/C8H14BrN3/c1-3-7(5-9) | |
| Standard InChIKey | ZLWHLJUOVBWHEJ-UHFFFAOYSA-N | |
| PubChem CID | 66043454 |
The bromine atom at the butyl chain’s terminal position enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .
Synthesis and Manufacturing
Primary Synthesis Route
The compound is typically synthesized via alkylation of 1-methyl-1,2,4-triazole with a bromomethylbutyl group. A representative protocol involves:
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Base-mediated alkylation: Reacting 1-methyl-1,2,4-triazole with 2-(bromomethyl)butyl bromide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60–80°C for 12–24 hours .
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Workup: Isolation via aqueous extraction and purification by column chromatography yields the product with >90% purity .
Alternative Methodologies
Recent patents describe advanced strategies using lithium diisopropylamide (LDA)-mediated lithiation followed by quench with dibromomethane or trimethylchlorosilane, achieving higher regioselectivity . For example:
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Stepwise functionalization: Lithiation of 1-methyl-1,2,4-triazole at −78°C in tetrahydrofuran (THF) and subsequent reaction with dibromomethane yields 5-bromo intermediates, which are further alkylated .
Physicochemical Properties
Experimental data on this compound remain limited, but analog studies and computational predictions provide insights:
Stability and Reactivity
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Thermal stability: Decomposes above 200°C, with the bromine moiety likely detaching first.
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Hydrolytic sensitivity: Susceptible to nucleophilic attack at the C-Br bond in aqueous alkaline conditions, forming hydroxyl or amine derivatives .
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₂CH₃), 2.85 (m, 2H, CH₂Br), 3.92 (s, 3H, N-CH₃), 7.45 (s, 1H, triazole-H).
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MS (EI): m/z 232 [M]⁺, 153 [M−Br]⁺.
Research Gaps and Future Directions
Despite its promise, critical questions persist:
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Biological activity: No in vitro antimicrobial or cytotoxic data are publicly available.
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Scalability: Current synthesis routes require optimization for industrial-scale production .
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Derivatization potential: Systematic studies on Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate are lacking .
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